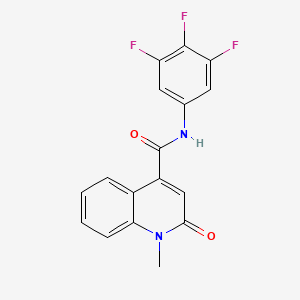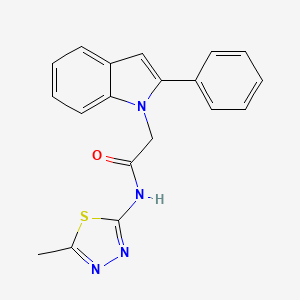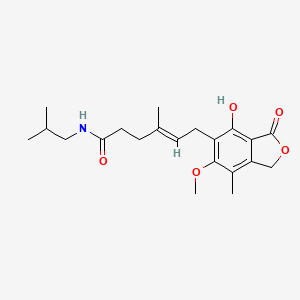
1-methyl-2-oxo-N-(3,4,5-trifluorophenyl)-1,2-dihydroquinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-2-oxo-N-(3,4,5-trifluorophenyl)-1,2-dihydroquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-oxo-N-(3,4,5-trifluorophenyl)-1,2-dihydroquinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Methyl and Oxo Groups: The methyl group can be introduced through alkylation reactions, while the oxo group can be introduced through oxidation reactions.
Attachment of the Trifluorophenyl Group: The trifluorophenyl group can be attached through nucleophilic aromatic substitution reactions.
Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反应分析
Types of Reactions
1-methyl-2-oxo-N-(3,4,5-trifluorophenyl)-1,2-dihydroquinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The trifluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation reactions would yield quinoline N-oxide derivatives, while reduction reactions would yield dihydroquinoline derivatives.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used as a probe to study biological processes and pathways.
Medicine: The compound can be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings.
作用机制
The mechanism of action of 1-methyl-2-oxo-N-(3,4,5-trifluorophenyl)-1,2-dihydroquinoline-4-carboxamide would depend on its specific biological target. Potential mechanisms of action include:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in disease pathways.
Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors.
Interference with DNA/RNA: The compound may interact with DNA or RNA to disrupt cellular processes.
相似化合物的比较
Similar Compounds
1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-4-carboxamide: Similar structure but lacks the trifluorophenyl group.
1-methyl-2-oxo-N-(4-fluorophenyl)-1,2-dihydroquinoline-4-carboxamide: Similar structure but has a single fluorine atom instead of three.
1-methyl-2-oxo-N-(3,4-difluorophenyl)-1,2-dihydroquinoline-4-carboxamide: Similar structure but has two fluorine atoms instead of three.
Uniqueness
The presence of the trifluorophenyl group in 1-methyl-2-oxo-N-(3,4,5-trifluorophenyl)-1,2-dihydroquinoline-4-carboxamide may confer unique properties, such as increased lipophilicity, enhanced binding affinity to biological targets, and improved metabolic stability.
属性
分子式 |
C17H11F3N2O2 |
|---|---|
分子量 |
332.28 g/mol |
IUPAC 名称 |
1-methyl-2-oxo-N-(3,4,5-trifluorophenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C17H11F3N2O2/c1-22-14-5-3-2-4-10(14)11(8-15(22)23)17(24)21-9-6-12(18)16(20)13(19)7-9/h2-8H,1H3,(H,21,24) |
InChI 键 |
BQWJRTICIJXUIY-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=CC(=C(C(=C3)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Furan-2-yl{5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone](/img/structure/B15103574.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B15103580.png)
![6-(2-Hydroxyethyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15103588.png)
![7-chloro-4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinoline-3-carboxamide](/img/structure/B15103589.png)
![1-methyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-6-carboxamide](/img/structure/B15103596.png)
![[4-(2,4-dimethylphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B15103599.png)
![N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B15103609.png)



![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B15103634.png)
![N-{2-[(tetrahydrofuran-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B15103643.png)
![N'-[(Z)-(5-bromothiophen-2-yl)methylidene]-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15103651.png)
![N-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15103653.png)
